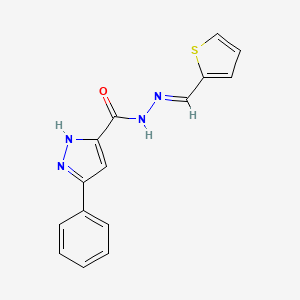
5-Phenyl-2H-pyrazole-3-carboxylic acid thiophen-2-ylmethylene-hydrazide
Beschreibung
5-Phenyl-2H-pyrazole-3-carboxylic acid thiophen-2-ylmethylene-hydrazide is a complex organic compound with the molecular formula C15H12N4OS. This compound is part of the pyrazole family, known for its diverse applications in medicinal chemistry and organic synthesis. The presence of both pyrazole and thiophene rings in its structure makes it a unique molecule with potential biological activities.
Eigenschaften
Molekularformel |
C15H12N4OS |
|---|---|
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
3-phenyl-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C15H12N4OS/c20-15(19-16-10-12-7-4-8-21-12)14-9-13(17-18-14)11-5-2-1-3-6-11/h1-10H,(H,17,18)(H,19,20)/b16-10+ |
InChI-Schlüssel |
KCJKUBUCVBYYQZ-MHWRWJLKSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CS3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CS3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2H-pyrazole-3-carboxylic acid thiophen-2-ylmethylene-hydrazide typically involves the condensation of 5-Phenyl-2H-pyrazole-3-carboxylic acid hydrazide with thiophene-2-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Thiophenring, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können die Hydrazidgruppe angreifen und sie in das entsprechende Amin umwandeln.
Substitution: Die aromatischen Ringe in der Verbindung können an elektrophilen Substitutionsreaktionen teilnehmen und verschiedene Substituenten einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Als Reduktionsmittel werden typischerweise Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.
Substitution: Elektrophile Substitutionsreaktionen verwenden oft Reagenzien wie Brom oder Salpetersäure unter sauren Bedingungen.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Entsprechende Amine.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Elektrophil.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 5-Phenyl-2H-pyrazol-3-carbonsäure Thiophen-2-ylmethylen-hydrazid ist nicht vollständig geklärt. Es wird angenommen, dass es mit verschiedenen molekularen Zielstrukturen, einschließlich Enzymen und Rezeptoren, über seine Hydrazid- und aromatischen Einheiten interagiert. Diese Interaktionen können zur Hemmung der Enzymaktivität oder zur Modulation der Rezeptorfunktion führen, was zu den beobachteten biologischen Wirkungen führt.
Wirkmechanismus
The mechanism of action of 5-Phenyl-2H-pyrazole-3-carboxylic acid thiophen-2-ylmethylene-hydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazide and aromatic moieties. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-(4-Brom-phenyl)-2H-pyrazol-3-carbonsäure Furan-2-ylmethylen-hydrazid
- 5-(2-Methoxy-phenyl)-2H-pyrazol-3-carbonsäure Pyridin-3-ylmethylen-hydrazid
- 5-(4-Chlor-phenyl)-2H-pyrazol-3-carbonsäure Thiophen-2-ylmethylen-hydrazid
Einzigartigkeit
Die Einzigartigkeit von 5-Phenyl-2H-pyrazol-3-carbonsäure Thiophen-2-ylmethylen-hydrazid liegt in seiner Kombination von Pyrazol- und Thiophenringen, die ihm einzigartige elektronische und sterische Eigenschaften verleiht. Dies macht es zu einer wertvollen Verbindung für die Entwicklung neuer Materialien und Pharmazeutika mit spezifischen gewünschten Eigenschaften.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


